molecular formula C18H14ClN3O B11687139 N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11687139
M. Wt: 323.8 g/mol
InChI Key: SLDVWGRJOLHVGA-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a quinoline ring, a chlorophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 3-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

  • Dissolve 2-methylquinoline-4-carbohydrazide in ethanol.
  • Add 3-chlorobenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide exerts its effects is primarily through its interaction with biological targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological outcomes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme function. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can be compared with other Schiff bases and quinoline derivatives:

The uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H14ClN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+

InChI Key

SLDVWGRJOLHVGA-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.